4-[(1-Cyclohexylethyl)amino]pentan-1-ol
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Overview
Description
4-[(1-Cyclohexylethyl)amino]pentan-1-ol is a chemical compound with the molecular formula C₁₃H₂₇NO and a molecular weight of 213.36 g/mol . This compound is characterized by the presence of a cyclohexylethyl group attached to an amino group, which is further connected to a pentanol chain. It is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Cyclohexylethyl)amino]pentan-1-ol typically involves the reaction of 1-cyclohexylethylamine with 4-pentanone under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as distillation or chromatography to isolate the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to achieve efficient production, and the final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
4-[(1-Cyclohexylethyl)amino]pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-[(1-Cyclohexylethyl)amino]pentan-1-ol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the development of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4-[(1-Cyclohexylethyl)amino]pentan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-[(1-Cyclohexylethyl)amino]butan-1-ol
- 4-[(1-Cyclohexylethyl)amino]hexan-1-ol
- 4-[(1-Cyclohexylethyl)amino]propan-1-ol
Uniqueness
4-[(1-Cyclohexylethyl)amino]pentan-1-ol is unique due to its specific structural features, such as the cyclohexylethyl group and the pentanol chain. These features confer distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C13H27NO |
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Molecular Weight |
213.36 g/mol |
IUPAC Name |
4-(1-cyclohexylethylamino)pentan-1-ol |
InChI |
InChI=1S/C13H27NO/c1-11(7-6-10-15)14-12(2)13-8-4-3-5-9-13/h11-15H,3-10H2,1-2H3 |
InChI Key |
PPGHOCYKBHDUHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCO)NC(C)C1CCCCC1 |
Origin of Product |
United States |
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